molecular formula C18H36Sn B171106 Stannane, tributyl-1-cyclohexen-1-yl- CAS No. 100073-20-9

Stannane, tributyl-1-cyclohexen-1-yl-

Cat. No.: B171106
CAS No.: 100073-20-9
M. Wt: 371.2 g/mol
InChI Key: OBYRCTCRALMZKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, tributyl-1-cyclohexen-1-yl-, typically involves the reaction of tributyltin hydride with 1-cyclohexen-1-yl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl-1-cyclohexen-1-yl-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Commonly uses radical initiators like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.

    Substitution: Often involves halides and bases under mild conditions.

    Coupling: Utilizes palladium catalysts and organic halides

Major Products

The major products formed from these reactions include various substituted cyclohexenes, alkanes, and complex organic molecules, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Stannane, tributyl-1-cyclohexen-1-yl-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of stannane, tributyl-1-cyclohexen-1-yl-, primarily involves its ability to donate hydrogen atoms in radical reactions. This property makes it an effective reducing agent. The compound’s molecular targets include various organic substrates, which undergo reduction or substitution reactions facilitated by the stannane .

Comparison with Similar Compounds

Similar Compounds

  • Tributyltin hydride
  • Triphenyltin hydride
  • Tributyl(1-ethoxyvinyl)stannane

Uniqueness

Stannane, tributyl-1-cyclohexen-1-yl-, is unique due to its specific structure, which imparts distinct reactivity in radical and coupling reactions. Its cyclohexenyl group provides steric and electronic effects that differentiate it from other organotin hydrides .

Properties

IUPAC Name

tributyl(cyclohexen-1-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1H,2,4-6H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYRCTCRALMZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472555
Record name Stannane, tributyl-1-cyclohexen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100073-20-9
Record name Stannane, tributyl-1-cyclohexen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,3-cyclohexadiene (0.96 g, 12 mmol, d=0.84, 1143 uL) and Pd(PPh3)4 (462.2 mg, 0.4 mmol) in benzene (10 mL) under nitrogen atmosphere, was added Bu3SnH (1.16 g, 4 mmol, d=1.098, 1.06 mL) dropwise at room temperature and stirred for 15 minutes. After the solvent was removed on rotavap, the product was purified on silica flash chromatography (column 1.5 cm ID×20 cm) using a solvent gradient of 10:0 (100 mL) to 19:1 (100 mL) to 9:1 (100 mL) of hexanes/EtOAc to afford cyclohexenyltributyltin (3.5 g, 9.4 mmol, 78.6% yield) as a clear liquid. Cyclohexenyltributyltin was characterized by 1H-NMR (CDCl3, 500 MHz). See FIG. 51.
Quantity
1143 μL
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
462.2 mg
Type
catalyst
Reaction Step One

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